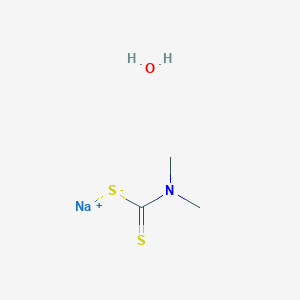

Sodium dimethyldithiocarbamate hydrate

Overview

Description

Sodium dimethyldithiocarbamate hydrate, also known as Dimethyldithiocarbamic acid sodium salt, is a chemical compound with the linear formula (CH3)2NCSSNa · aq . It is primarily used as a fungicide and has been utilized in numerous applications due to its ability to form stable complexes with transition metals .

Synthesis Analysis

Dithiocarbamates, including this compound, are generally synthesized by the reaction of carbon disulphide and amine (primary or secondary). The reaction is usually carried out in the presence of electrophiles such as imines, transition metals, epoxides, and alkyl halides .Molecular Structure Analysis

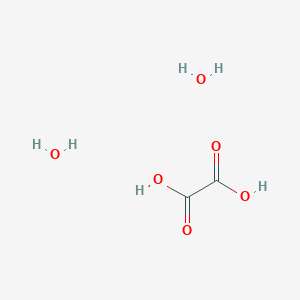

The molecular formula of this compound is C3H8NNaOS2 . Its molecular weight is 143.21 (anhydrous basis) . The InChI string representation is 1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 .Chemical Reactions Analysis

Dithiocarbamate ligands, including this compound, have the ability to form stable complexes with transition metals, and this chelating ability has been utilized in numerous applications. The complexes have also been used to synthesize other useful compounds .Physical and Chemical Properties Analysis

This compound is a solid, crystalline substance . It has a melting point of 120-122 °C (dec.) (lit.) . The density at 77°F (25°C) is 1.18 g/mL .Scientific Research Applications

Ecotoxicity and Environmental Safety

Sodium dimethyldithiocarbamate hydrate (SDDC) is commonly used as a chelating agent for the harmless treatment of wastewater and hazardous waste. A study using the model organism Caenorhabditis elegans indicated that SDDC exhibits ecotoxic effects, highlighting the importance of adhering to safe addition limits to minimize ecological risks (Wang et al., 2020). Furthermore, SDDC and its heavy metal chelates have been found to have lower toxic effects compared to untreated heavy metals, suggesting its potential role in reducing environmental pollution (Wang et al., 2020).

Recovery and Recycling of Metals

SDDC has been utilized in the recovery of nickel and cobalt from pyrolusite leaching processes, demonstrating high recovery rates under optimal conditions. This highlights its role in metal recovery and the potential for recycling valuable resources (Wen Yan-xuan, 2012; Su et al., 2013).

Antimicrobial and Biological Activities

SDDC and its complexes exhibit significant antimicrobial properties against various pathogens, including Streptococcus pneumoniae, indicating its potential for developing novel antimicrobial strategies. Notably, novel compounds derived from SDDC have been found to be effective copper-dependent antimicrobials (Menghani et al., 2022).

Soil Nitrification Inhibition

Metal dimethyldithiocarbamates, including SDDC, have been studied for their ability to retard nitrification in soil, demonstrating potential applications in agriculture to optimize nitrogen utilization and reduce environmental impact (Arora, 2017).

Mechanism of Action

Target of Action

Sodium dimethyldithiocarbamate hydrate primarily targets metals in the environment . It is highly effective at capturing and removing metals, making it a particularly useful metal precipitating agent .

Mode of Action

The compound interacts with its targets (metals) through a process known as chelation . Chelation involves the formation of multiple bonds between a polydentate (multiple-bond-forming) ligand and a single central atom. In this case, the this compound forms multiple bonds with the metal ions, effectively capturing them .

Result of Action

The primary result of this compound’s action is the precipitation of metals . By binding to metals, it forms insoluble complexes that can be easily removed, thereby reducing the concentration of these metals in the environment .

Action Environment

This compound is effective over a wide pH range . Even in the presence of other chelating or sequestering agents, it provides nearly complete precipitation of metals when used as recommended . This suggests that it maintains its efficacy and stability under various environmental conditions.

Safety and Hazards

Future Directions

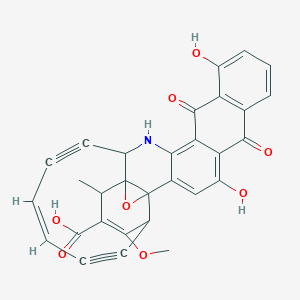

Dithiocarbamates, including Sodium dimethyldithiocarbamate hydrate, have been used in numerous applications such as enzyme inhibitors, treatment of HIV and other diseases, anticancer, antimicrobial, medical imaging, and anti-inflammatory agents. They have also been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . The future directions of this compound could be in these areas.

Biochemical Analysis

Biochemical Properties

It has been found to be a potent copper-dependent antimicrobial against several pathogens, including Streptococcus pneumoniae .

Cellular Effects

It has been suggested that it may impair hepatic metabolism, which could enhance the pharmacological activity of drugs exposed individually .

Molecular Mechanism

Properties

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCVAPZBRKHUSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584937 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-95-2 | |

| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)